molecular formula C10H8BrNO B567767 1-(5-Bromo-1H-indol-7-YL)ethanone CAS No. 1253789-74-0

1-(5-Bromo-1H-indol-7-YL)ethanone

Cat. No. B567767
CAS RN: 1253789-74-0
M. Wt: 238.084
InChI Key: LPQKQTUKOZNLJQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-7-YL)ethanone, also known as 7-Acetyl-5-bromoindole, is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08100 . This compound is typically stored in a refrigerator and is available in a solid form .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-1H-indol-7-YL)ethanone consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass of the molecule is 236.97900 .


Physical And Chemical Properties Analysis

1-(5-Bromo-1H-indol-7-YL)ethanone is a solid at room temperature . It has a molecular weight of 238.08100 and an exact mass of 236.97900 . The LogP value, which represents the compound’s lipophilicity, is 3.13300 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 1-(5-Bromo-1H-indol-7-YL)ethanone, have shown potential in antiviral research . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another study reported the synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown promising results in anticancer research . For example, a study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins and their in vitro screening for antiproliferative/cytotoxic activity against seven human cancer cell lines . Another study reported dose-dependent cytotoxic activities of new compounds on MCF-7 cancer cells .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties . This makes them a potential candidate for the development of new antioxidant drugs.

Antimicrobial Activity

Indole derivatives have shown potential in antimicrobial research . This makes them a potential candidate for the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives are known to possess antitubercular properties . This makes them a potential candidate for the development of new antitubercular drugs.

Antidiabetic Activity

Indole derivatives have shown potential in antidiabetic research . This makes them a potential candidate for the development of new antidiabetic drugs.

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for 1-(5-Bromo-1H-indol-7-YL)ethanone are not mentioned in the sources I found, the study and application of indole derivatives, which this compound is a part of, continue to be a significant area of research in the field of chemistry . They play a crucial role in cell biology and are being explored for their potential in the treatment of various disorders .

properties

IUPAC Name

1-(5-bromo-1H-indol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-5-8(11)4-7-2-3-12-10(7)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQKQTUKOZNLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1H-indol-7-YL)ethanone

CAS RN

1253789-74-0
Record name 1253789-74-0
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